Problem: Etretinate’s 120-day half-life ruins longitudinal pharmacokinetic studies; isotretinoin targets sebocytes, not keratinocytes. Solution: Acitretin (CAS 55079-83-9) offers 50-hour washout and potent keratinocyte differentiation. Key advantages: • Half-life ~50 h, no adipose sequestration, enabling rapid-washout in vivo designs. • Standard positive control in 3D skin models and hyperkeratosis assays. • Supplied with strict anhydrous storage: dissolves in DMSO or corn oil to avoid ethanol-induced transesterification into etretinate. • ≥98% HPLC purity ensures formulation fidelity. Ships cold-chain globally.
Acitretin (CAS 55079-83-9) is a second-generation aromatic retinoid and the active, free-carboxylic-acid metabolite of etretinate[1]. As a potent retinoic acid receptor (RAR) agonist, it is heavily procured for dermatological research, specifically in modeling keratinocyte differentiation and epidermal hyperplasia. Unlike its highly lipophilic prodrug ester, Acitretin possesses a lower partition coefficient (Log P ~6) and is formulated as a solid that is soluble in DMSO (up to 20 mg/mL) but insoluble in water and ethanol . Its distinct physical chemistry and receptor profile make it the benchmark compound for in vitro and in vivo studies requiring strict pharmacokinetic control without long-term tissue sequestration [1].
Substituting Acitretin with closely related retinoids introduces catastrophic flaws in experimental design and formulation stability. Using its prodrug, etretinate, results in extreme adipose tissue sequestration, extending the in vivo half-life from ~50 hours to over 120 days and destroying the ability to perform rapid-washout pharmacokinetic studies [1]. Conversely, substituting with first-generation retinoids like isotretinoin shifts the primary cellular response from keratinocyte differentiation to sebocyte apoptosis, rendering the substitution useless for psoriasis or hyperkeratosis models [2]. Furthermore, Acitretin is uniquely sensitive to vehicle selection; dissolving it in ethanol triggers in situ transesterification back into etretinate, meaning researchers must strictly procure and utilize anhydrous, non-ethanolic solvents (e.g., DMSO or corn oil) to maintain the compound's structural integrity and short half-life profile [1].
Elimination half-life differs by approximately 60-fold; adipose sequestration profile fundamentally alters teratogenicity risk context and monitoring requirements.
Bexarotene activates RXR, not RAR; receptor subtype selectivity shift leads to distinct biological endpoints and lipid-related tolerability profiles.
Metabolite lacks CRABP binding affinity; direct substitution may not reproduce acitretin's intracellular transport-mediated activity in hyperproliferative models.
For longitudinal animal models, the clearance rate of a retinoid dictates the feasibility of the study. Acitretin demonstrates a terminal elimination half-life of approximately 49 to 50 hours, allowing for complete biological washout within 2 months [1]. In stark contrast, its esterified analog, etretinate, exhibits a half-life of 120 days, remaining detectable in serum and adipose tissue for over 2 years post-dosing [1]. This >50-fold reduction in half-life makes Acitretin the mandatory choice for reversible retinoid studies where prolonged teratogenic accumulation would confound subsequent experimental phases.
| Evidence Dimension | Terminal elimination half-life |
| Target Compound Data | Acitretin (~49-50 hours) |
| Comparator Or Baseline | Etretinate (~120 days) |
| Quantified Difference | >50-fold reduction in systemic half-life |
| Conditions | In vivo mammalian pharmacokinetic tracking |
Enables precise temporal control and rapid washout in longitudinal in vivo studies without multi-year adipose accumulation.
The pharmacokinetic predictability of a retinoid is heavily dependent on its partition coefficient. Because Acitretin exists as a free carboxylic acid at physiological pH, it possesses a Log P of approximately 6 [1]. Its comparator, the ethyl ester etretinate, has a Log P of 8 [1]. Because the logarithmic scale dictates a base-10 relationship, Acitretin is approximately 50 times less lipophilic than etretinate. This critical reduction in lipophilicity prevents the deep-compartment adipose sequestration that plagues etretinate, ensuring that administered doses correlate accurately with circulating plasma levels rather than being lost to fat stores [1].
| Evidence Dimension | Partition coefficient (Log P) |
| Target Compound Data | Acitretin (Log P ~ 6) |
| Comparator Or Baseline | Etretinate (Log P ~ 8) |
| Quantified Difference | 50 times less lipophilic |
| Conditions | Physiological pH distribution modeling |
Prevents deep-compartment tissue sequestration, ensuring that administered doses correlate accurately with circulating plasma levels.
Vehicle selection is a critical procurement consideration for Acitretin. Unlike standard first-generation retinoids, Acitretin undergoes rapid transesterification in the presence of ethanol, chemically reverting into the highly lipophilic etretinate [1]. If an ethanolic vehicle is used for dosing, the intended 50-hour half-life is destroyed, replaced by etretinate's 120-day half-life [1]. Consequently, laboratory workflows must strictly utilize non-ethanolic solvents—such as anhydrous DMSO (soluble up to 20 mg/mL) or corn oil—to maintain the integrity of the free carboxylic acid .
| Evidence Dimension | Chemical stability in ethanolic vehicles |
| Target Compound Data | Acitretin (Undergoes transesterification to etretinate) |
| Comparator Or Baseline | First-generation retinoids (Stable in ethanol) |
| Quantified Difference | Absolute incompatibility with ethanol-based dosing vehicles |
| Conditions | In vitro / In vivo formulation preparation |
Forces strict procurement of specific anhydrous, non-ethanolic solvents (e.g., DMSO) to maintain the compound's short half-life profile during dosing.
While both Acitretin and isotretinoin are systemic retinoids, their downstream phenotypic effects dictate entirely different procurement use cases. Acitretin specifically induces keratinocyte differentiation and reduces epidermal hyperplasia, making it highly effective for modeling psoriasis and severe dyskeratoses[1]. In contrast, isotretinoin primarily drives sebocyte apoptosis and suppresses sebum production, aligning it with acne models [1]. Selecting Acitretin over isotretinoin is therefore not a matter of potency, but of strict phenotypic alignment with epidermal differentiation assays.
| Evidence Dimension | Primary cellular phenotypic response |
| Target Compound Data | Acitretin (Keratinocyte differentiation / anti-hyperplasia) |
| Comparator Or Baseline | Isotretinoin (Sebocyte apoptosis / sebum suppression) |
| Quantified Difference | Divergent cellular targeting despite shared RAR agonism |
| Conditions | In vitro skin equivalent models / dermatological assays |
Dictates the selection of Acitretin exclusively for psoriasis and dyskeratosis research, preventing off-target sebocyte effects.
Because Acitretin clears the mammalian system with a 50-hour half-life—compared to 120 days for etretinate—it is the optimal retinoid for longitudinal in vivo studies where rapid washout is required between dosing phases. This prevents multi-year teratogenic accumulation in adipose tissue [1].
Acitretin's specific ability to induce keratinocyte differentiation makes it the standard positive control in 3D skin equivalent models and hyperkeratosis assays, outperforming sebocyte-targeting retinoids like isotretinoin [2].
Due to its strict transesterification liability, Acitretin is highly utilized in formulation research aimed at developing advanced, non-ethanolic delivery vehicles (such as lipid nanoparticles or anhydrous DMSO/corn oil suspensions) that preserve the free carboxylic acid [1].
Irritant;Health Hazard;Environmental Hazard